Methantheline bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMWYJDJHJQZDE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023277 | |
| Record name | Methantheline bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-46-3 | |
| Record name | Methanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methantheline bromide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Banthine | |
| Source | DTP/NCI | |
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| Record name | Methantheline bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanthelinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.161 | |
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| Record name | METHANTHELINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090519SAPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Structure Activity Relationship Sar of Methantheline Bromide
Absorption
Following oral administration, methantheline (B1204047) bromide is rapidly absorbed from the gastrointestinal tract. mdpi.com
Distribution
As a quaternary ammonium (B1175870) compound, methantheline bromide has limited ability to cross the blood-brain barrier, which generally restricts its effects to the peripheral nervous system.
Metabolism
The primary site of metabolism for this compound is the liver, where it undergoes enzymatic hydrolysis. mdpi.com
Excretion
The routes of elimination for this compound and its metabolites have not been fully elucidated in publicly available literature.
History and Development
Academic Investigations into Therapeutic Applications
While primarily known for its gastrointestinal applications, the broader class of antimuscarinic drugs has been a subject of academic investigation for various neurological conditions. However, it is crucial to note that specific, in-depth research on this compound for the following conditions is limited in the available scientific literature.
Direct preclinical or clinical studies investigating this compound as a therapeutic agent for Alzheimer's disease are not prominent in the scientific literature. The role of the cholinergic system in Alzheimer's disease is well-established, with a characteristic deficit in acetylcholine (B1216132). Therefore, the use of anticholinergic agents like this compound would be counterintuitive for cognitive enhancement. In fact, a significant body of research has linked the use of drugs with strong anticholinergic properties to an increased risk of dementia, including Alzheimer's disease, particularly in older adults. google.comumcg.nldrugbank.comnih.govnih.gov The mechanism is thought to involve the blockade of acetylcholine, a neurotransmitter crucial for memory and learning.
A patent has been filed for a combination therapy that includes a quaternary ammonium (B1175870) antimuscarinic agent with an acetylcholinesterase inhibitor, with the aim of slowing the progression of cognitive diseases. google.com This approach, however, is still under investigation and does not represent a standalone therapeutic application for this compound in Alzheimer's disease.
There is a lack of specific studies on the use of this compound in animal models or clinical trials for Parkinson's disease. Historically, non-selective muscarinic antagonists have been used to treat the motor symptoms of Parkinson's disease, particularly tremor. sgul.ac.uk The therapeutic rationale is based on the idea of restoring the balance between dopamine (B1211576) and acetylcholine in the basal ganglia.
Recent research has focused on developing subtype-selective muscarinic antagonists to minimize side effects. googleapis.comdrugbank.comelifesciences.org For instance, studies have explored the roles of M1 and M4 muscarinic receptor subtypes in the pathophysiology of Parkinson's disease. sgul.ac.ukelifesciences.org While this compound is a muscarinic antagonist, its non-selective nature and peripheral actions make it a less likely candidate for modern therapeutic strategies in Parkinson's disease, which favor centrally-acting, subtype-selective agents.
There is no direct evidence from preclinical or clinical studies to suggest that this compound is being investigated for the management of epilepsy. The relationship between the cholinergic system and seizure activity is complex. Some research indicates that the abrupt withdrawal of antimuscarinic drugs in patients being treated with acetylcholinesterase inhibitors may lower the seizure threshold. nih.gov However, this does not imply a therapeutic role for this compound in preventing or treating seizures. The primary mechanisms of action of current antiepileptic drugs typically involve the modulation of voltage-gated ion channels or enhancement of GABAergic inhibition, which are distinct from the anticholinergic activity of this compound.
Mechanistic Basis of Observed Adverse Pharmacological Effects
Antimuscarinic-Mediated Systemic Effects
Methantheline (B1204047) bromide functions as a competitive antagonist to acetylcholine (B1216132) at muscarinic receptors. pharmaguideline.com These receptors are integral to the parasympathetic nervous system, which governs a variety of "rest and digest" functions. By blocking the binding of the neurotransmitter acetylcholine, methantheline inhibits parasympathetic nerve impulses. patsnap.compatsnap.com This action is not localized; it occurs at muscarinic receptor sites in the autonomic effector cells of smooth muscle, cardiac muscle, the sinoatrial and atrioventricular nodes, and exocrine glands. drugbank.com The widespread nature of this receptor blockade is the foundational reason for the systemic adverse effects observed with the use of this compound. nih.gov The drug specifically targets M3 muscarinic receptors, which are prevalent in the smooth muscles and glands of the gastrointestinal tract, but its effects are seen throughout the body. patsnap.com
Mechanisms Underlying Gastrointestinal Tract Dysfunctions (e.g., Constipation)
The therapeutic utility of methantheline bromide often involves its effects on the gastrointestinal (GI) system, where it is used to reduce motility and secretions. patsnap.com However, this same mechanism is responsible for adverse effects like constipation. The blockade of muscarinic receptors, particularly the M3 subtype in the smooth muscles of the intestinal wall, leads to a reduction in the tone and propulsive motility of the GI tract. drugbank.compatsnap.com This slows the transit of digested food through the intestines. patsnap.com By inhibiting the action of acetylcholine, which is crucial for stimulating muscle contractions and secretions in the gut, this compound effectively causes a decrease in the involuntary contractions (peristalsis) necessary for normal bowel movements, leading to constipation. patsnap.compatsnap.com
Mechanisms of Ocular Manifestations (e.g., Blurred Vision, Impaired Accommodation)
Ocular side effects such as blurred vision are a common manifestation of systemic antimuscarinic action. patsnap.com This occurs because this compound interferes with the parasympathetic control of the eye's ciliary muscles and the iris. patsnap.comnih.gov The ciliary muscle is responsible for changing the shape of the lens to focus on objects at varying distances, a process known as accommodation. By blocking muscarinic receptors in the ciliary muscle, the drug causes its relaxation, leading to an inability to focus on near objects and resulting in blurred vision. patsnap.comnps.org.au This effect makes activities like reading or driving challenging for the individual. patsnap.com
Mechanisms of Urinary System Complications (e.g., Urinary Retention)
The urinary bladder's function is significantly influenced by cholinergic innervation. The detrusor muscle, the main muscle of the bladder wall, contracts in response to acetylcholine stimulation to facilitate urination. This compound, by acting as a muscarinic antagonist, interferes with this process. drugbank.comresearchgate.net It reduces the contractility of the detrusor muscle, making it difficult for the bladder to empty completely. patsnap.comresearchgate.net This inhibition of bladder muscle contraction can lead to urinary retention, characterized by a sensation of incomplete urination. patsnap.com
Cardiovascular System Response Mechanisms (e.g., Tachycardia)
The heart rate is modulated by a balance between the sympathetic and parasympathetic nervous systems. The vagus nerve, a key component of the parasympathetic system, normally exerts a restraining influence on the heart rate. This compound can cause tachycardia (an increased heart rate) by blocking the muscarinic receptors in the heart's sinoatrial node, where the vagus nerve acts to slow the heart's pacemaker. drugbank.compatsnap.com By antagonizing this vagal action, the drug allows for an unopposed sympathetic influence, leading to an acceleration of the heart rate. patsnap.com This effect can be particularly concerning for individuals with pre-existing cardiac conditions. patsnap.com
Central Nervous System Effects (e.g., Confusion, Dizziness, Hallucinations)
While methantheline is a quaternary ammonium (B1175870) compound, which generally limits its ability to cross the blood-brain barrier, central nervous system (CNS) effects can still occur, particularly in sensitive populations such as the elderly. patsnap.com When it does penetrate the CNS, it blocks acetylcholine receptors, which play a crucial role in cognitive functions like memory and attention. pharmaguideline.com This blockade can lead to adverse effects such as confusion, dizziness, and, in rare cases, hallucinations. patsnap.compatsnap.com Elderly patients may be more susceptible to these cognitive side effects, necessitating careful observation. patsnap.com
Phenomenon of Drug Tolerance and Efficacy Attenuation
With prolonged administration, the effectiveness of this compound can decrease, a phenomenon known as drug tolerance. patsnap.com This occurs when the body adapts to the continuous presence of the drug. While the precise molecular mechanisms of tolerance to antimuscarinic agents are complex, they may involve changes in the number or sensitivity of muscarinic receptors (receptor upregulation) or alterations in the downstream signaling pathways. Over time, this adaptation means that higher doses may be required to achieve the initial therapeutic effect, and the drug's efficacy is attenuated. patsnap.com
Pharmacological Interactions and Concomitant Therapy Research
Additive Effects with Other Anticholinergic and Antimuscarinic Agents
Concurrent use of methantheline (B1204047) bromide with other drugs possessing anticholinergic or antimuscarinic properties can result in potentiated effects. drugbank.compatsnap.com This additive burden can amplify both the therapeutic actions and the adverse effects of the medications.
Notable interactions include those with:
Other Antimuscarinics: Co-administration with agents like atropine (B194438) and scopolamine (B1681570) can significantly enhance antimuscarinic effects. drugbank.com
Antihistamines: Certain antihistamines also exhibit anticholinergic properties, and their use with methantheline bromide can lead to increased side effects. drugbank.com
Tricyclic Antidepressants (TCAs): Drugs such as amitriptyline (B1667244) and imipramine (B1671792) have inherent antimuscarinic activity, which can be compounded when taken with this compound. drugbank.com
Antipsychotic Medications: Some antipsychotics, including chlorpromazine (B137089) and clozapine, also have antimuscarinic effects that can be additive with this compound. drugbank.com
The primary concern with these combinations is the increased risk and severity of anticholinergic side effects such as severe dry mouth, constipation, urinary retention, and blurred vision. drugbank.com
Table 1: Examples of Drugs with Additive Anticholinergic Effects with this compound
| Drug Class | Example Drugs | Potential Additive Effects |
|---|---|---|
| Antimuscarinics | Atropine, Scopolamine | Intensified dry mouth, blurred vision, constipation, urinary retention drugbank.com |
| Antihistamines | Certain first-generation antihistamines | Increased sedation, dry mouth, urinary retention drugbank.com |
| Tricyclic Antidepressants | Amitriptyline, Imipramine | Potentiated anticholinergic side effects drugbank.com |
| Antipsychotics | Chlorpromazine, Clozapine | Additive antimuscarinic effects drugbank.com |
Interactions Affecting Gastrointestinal Motility Modulators
As this compound primarily acts by reducing gastrointestinal motility and secretions, its interaction with drugs that also modulate gut movement is of clinical significance. drugbank.com
Other Antispasmodics: The effects of other antispasmodic drugs may be enhanced when used concomitantly with this compound.
Table 2: Interactions of this compound with Gastrointestinal Motility Modulators
| Interacting Drug/Class | Mechanism of Interaction | Clinical Implication |
|---|
| Metoclopramide | Opposing effects on gastrointestinal motility | Potential interference with the absorption and efficacy of this compound drugbank.com |
Impact on Absorption and Systemic Levels of Co-administered Medications
By decreasing gastrointestinal motility, this compound can alter the rate and extent of absorption of other orally administered drugs. This can lead to changes in their systemic concentrations and potentially their therapeutic efficacy.
Decreased Absorption: The absorption of several drugs can be reduced when taken with this compound, leading to lower serum concentrations and potentially diminished efficacy. Examples include:
Cefpodoxime
Cefuroxime
Atazanavir
Increased Absorption: Conversely, the systemic levels of some medications may be increased. For instance, the serum concentration of chlorothiazide (B1668834) can be elevated when co-administered with this compound.
This variability in absorption is a critical consideration in multi-drug regimens.
Table 3: Effect of this compound on the Systemic Levels of Co-administered Drugs
| Co-administered Drug | Effect on Systemic Levels | Potential Clinical Outcome |
|---|---|---|
| Cefpodoxime | Decreased absorption and serum concentration | Reduced efficacy |
| Cefuroxime | Decreased absorption and serum concentration | Reduced efficacy |
| Atazanavir | Decreased absorption and serum concentration | Reduced efficacy |
| Chlorothiazide | Increased serum concentration | Potentiated effects |
Interactions with Central Nervous System Depressants
While this compound is a quaternary ammonium (B1175870) compound, which generally results in fewer central nervous system (CNS) effects compared to tertiary amine anticholinergics, caution is still warranted when co-administered with CNS depressants.
The risk of adverse effects can be heightened when this compound is combined with:
Opioids: Such as buprenorphine and codeine.
Benzodiazepines.
Barbiturates: Including amobarbital and butabarbital.
Alcohol: Concomitant use can increase drowsiness and dizziness.
The combination of these agents may lead to an increase in sedative effects and other CNS-related adverse reactions.
Table 4: Interactions of this compound with Central Nervous System Depressants
| CNS Depressant Class | Example Drugs | Potential Interaction |
|---|---|---|
| Opioids | Buprenorphine, Codeine | Increased risk of adverse effects |
| Benzodiazepines | Diazepam, Chlordiazepoxide | Potentially additive or supra-additive CNS effects |
| Barbiturates | Amobarbital, Butabarbital | Increased risk of adverse effects |
| Alcohol | Ethanol | Increased drowsiness and dizziness |
Advanced Research Methodologies and Analytical Techniques Applied to Methantheline Bromide
In Vitro Pharmacological Investigations
In vitro studies are crucial for characterizing the interaction of a drug with its molecular targets. For methantheline (B1204047) bromide, these investigations have focused on its effects on muscarinic acetylcholine (B1216132) receptors.
Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a drug for its receptor targets. europeanpharmaceuticalreview.com These assays typically involve incubating a receptor preparation with a radiolabeled ligand that is known to bind to the target receptor. europeanpharmaceuticalreview.com The process helps in quantifying the interaction between the drug and the receptor. labome.com
Specific studies on methantheline bromide have utilized radioligand binding assays to characterize its interaction with the five subtypes of human muscarinic acetylcholine receptors (hM₁-hM₅). nih.gov In one key study, researchers used [³H]N-methylscopolamine ([³H]NMS), a well-known muscarinic antagonist, as the radioligand. nih.gov The experiments revealed that this compound interacts with all five muscarinic receptor subtypes in a competitive manner. nih.gov This means it directly competes with the natural ligand, acetylcholine, for the same binding site on the receptor. pharmaguideline.com
The affinity of this compound for these receptors was determined through equilibrium inhibition binding curves. The results indicated that the drug binds with high, nanomolar affinity across all subtypes, with only minor differences in selectivity. nih.gov The compound showed a slight preference for the hM₁ and hM₄ subtypes in functional inhibition assays. nih.gov
| Receptor Subtype | Binding Affinity (logKI) | Functional Inhibition (logKB) |
|---|---|---|
| hM₁ | 8.68 ± 0.14 | 9.53 ± 0.05 |
| hM₂ | 8.27 ± 0.07 | 8.79 ± 0.06 |
| hM₃ | 8.71 ± 0.15 | 8.43 ± 0.04 |
| hM₄ | 8.25 ± 0.11 | 9.33 ± 0.05 |
| hM₅ | 8.58 ± 0.07 | 8.80 ± 0.05 |
The primary mechanism of action for this compound is the competitive blockade of muscarinic acetylcholine receptors. pharmaguideline.compatsnap.com This action prevents acetylcholine, a neurotransmitter, from stimulating these receptors on smooth muscles and glands, thereby reducing gastrointestinal motility and secretions. patsnap.com This mechanism is distinct from that of acetylcholinesterase inhibitors. Acetylcholinesterase is the enzyme responsible for the breakdown of acetylcholine. Inhibitors of this enzyme increase the concentration of acetylcholine, thereby enhancing its effects, whereas this compound blocks its effects at the receptor level. The available literature focuses on this compound's role as a receptor antagonist rather than an enzyme inhibitor.
Preclinical Research Models and Experimental Designs
Before a drug candidate can be tested in humans, its safety and efficacy must be evaluated in preclinical studies. bioagilytix.com These studies utilize a variety of models, including in vitro (cell-based) and in vivo (animal) systems, to predict the drug's effects in humans. bioagilytix.combiobide.com For antimuscarinic agents like this compound, preclinical research often involves models that can assess their effects on smooth muscle and glandular tissue.
Experimental designs in this phase include the use of isolated tissues, such as segments of the intestine or urinary bladder from animal models like rabbits or canines. auajournals.org These tissue preparations allow researchers to study the direct effects of the compound on muscle contraction and to quantify its antagonist potency against agents that stimulate these tissues, such as acetylcholine. In vivo animal models, typically rodents, are used to investigate the systemic effects of the drug, such as its impact on gastric acid secretion, gastrointestinal transit time, and cardiovascular parameters.
Clinical Study Designs and Outcomes Assessment
Following preclinical evaluation, the therapeutic potential of a drug is assessed in human subjects through clinical trials. The design of these trials is critical for generating reliable evidence of safety and efficacy.
The randomized controlled trial (RCT) is considered the gold standard for clinical evidence. This compound has been evaluated in such trials for various conditions. A notable example is a phase III, double-blind, randomized, placebo-controlled, prospective multi-center trial designed to assess its efficacy in treating focal palmar-axillary hyperhidrosis (excessive sweating). medpath.com
The design of this trial included specific criteria for patient inclusion and exclusion to ensure a homogenous study population and to minimize confounding variables. The primary outcome would be assessed by comparing the reduction in sweat production between the this compound group and the placebo group.
| Study Parameter | Description |
|---|---|
| Phase | Phase III |
| Design | Double-blind, randomized, placebo-controlled, multi-center |
| Condition | Focal palmar-axillary hyperhidrosis |
| Key Inclusion Criteria | Age 18-65, duration of hyperhidrosis >1 year, failure of at least one topical treatment |
| Key Exclusion Criteria | Secondary hyperhidrosis, prior surgery (e.g., sympathectomy), recent botulinum toxin treatment, use of interfering medications |
This compound was first developed in the mid-20th century. patsnap.com While it has been the subject of various clinical studies over the decades, comprehensive systematic reviews and meta-analyses, which represent a higher level of evidence synthesis, are not prominent in recent medical literature. This may be due to the drug's older status and its partial replacement by newer antimuscarinic agents with different profiles. The evaluation of its clinical evidence is therefore often based on individual clinical trials conducted throughout its history rather than large-scale pooled analyses.
Pharmacokinetic/Pharmacodynamic Correlation Studies in Human Subjects
The relationship between the plasma concentration of this compound and its pharmacological effects has been investigated in human subjects to understand its therapeutic window and duration of action. In a clinical study involving 12 healthy individuals, the administration of this compound was shown to have a direct correlation between its plasma levels and its anticholinergic effects, particularly on salivation researchgate.net.
Following oral administration, methantheline reached a maximum plasma concentration (Cmax) of approximately 25 ng/ml within 2.5 to 3 hours, with an apparent elimination half-life of about 2 hours researchgate.net. The study demonstrated that the reduction in salivation, a key pharmacodynamic endpoint, was closely associated with the plasma concentrations of the drug, following a standard sigmoid pharmacodynamic model. The concentration of methantheline that produced half of the maximum effect (EC50) on salivation was determined to be 5.5 ng/ml researchgate.net. These findings indicate that the intensity of the anticholinergic effect of methantheline is dependent on its concentration in the bloodstream. The antimuscarinic effects of methantheline were observed to be more potent and longer-lasting than those of atropine (B194438) researchgate.net.
| Pharmacokinetic Parameter | Value |
| Maximum Plasma Concentration (Cmax) | ~25 ng/ml |
| Time to Maximum Concentration (Tmax) | 2.5 - 3 hours |
| Apparent Elimination Half-life | ~2 hours |
| EC50 for Salivation Reduction | 5.5 ng/ml |
Bioanalytical Methods for Compound Quantification
The quantification of this compound in human plasma is crucial for pharmacokinetic studies. While specific details of the analytical methods used in all studies are not exhaustively described in the provided information, the ability to measure plasma concentrations up to approximately 25 ng/ml suggests the use of sensitive and validated bioanalytical techniques researchgate.net. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and highly sensitive method for the determination of drug concentrations in biological fluids like plasma. This technique allows for the separation of the analyte of interest from other plasma components and its subsequent detection and quantification with high specificity and accuracy. For quaternary ammonium (B1175870) compounds like this compound, specific extraction procedures from the plasma matrix would be required to ensure accurate measurement.
Analysis of urinary excretion provides valuable data on the elimination pathways of a drug. For compounds that are significantly excreted unchanged in the urine, this method can be used to assess bioavailability and elimination kinetics. While specific studies on the urinary excretion of this compound are not detailed, methods used for the analogous compound, propantheline (B1209224) bromide, offer insight into potential analytical approaches.
In studies with propantheline bromide, a significant portion of the administered dose was found to be excreted in the urine. The analytical methods employed included thin-layer chromatography (TLC) and gas-liquid chromatography-mass spectrometry (GLC-MS) to identify and quantify the unchanged drug and its metabolites, such as xanthanoic acid and hydroxyxanthanoic acid. These chromatographic techniques are adept at separating compounds based on their physicochemical properties, allowing for their individual detection and measurement.
Stable isotope dilution assays are a gold-standard bioanalytical technique for the accurate quantification of drugs and their metabolites in biological matrices. This method involves the use of a stable isotope-labeled version of the analyte as an internal standard. For this compound, a deuterated form, Methantheline-d3 bromide, is available for use in such assays.
The principle of this assay involves adding a known amount of the stable isotope-labeled internal standard to the biological sample (e.g., plasma or urine) before sample preparation and analysis, typically by LC-MS. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The ratio of the signal from the unlabeled analyte to the labeled internal standard is used to calculate the concentration of the drug in the original sample. This approach corrects for any loss of analyte during sample processing and for variations in instrument response, leading to highly accurate and precise measurements.
Gravimetric Assessment of Secretory Function
Gravimetric assessment is a direct and quantitative method used to measure the function of secretory glands, such as sweat and salivary glands. This technique has been applied in clinical trials to evaluate the efficacy of this compound in reducing sweat production in patients with hyperhidrosis.
The procedure involves the collection of secretions onto a pre-weighed absorbent material, such as filter paper, over a specified period. The material is then weighed again, and the difference in weight corresponds to the amount of secretion produced. In a study on the effects of this compound on axillary hyperhidrosis, gravimetric measurement of sweat production was a primary outcome criterion. The results showed a significant reduction in sweat production in the group treated with this compound compared to the placebo group, demonstrating the utility of this method in quantifying the pharmacodynamic effect of the drug on sweat glands.
| Treatment Group | Baseline Axillary Sweat Production (mg/min) | Sweat Production During Treatment (mg/min) |
| This compound | 89.2 ± 73.4 | 53.3 ± 48.7 |
| Placebo | 60.7 ± 42.8 | No significant change |
Pupillometry and Accommodation Measurements
Pupillometry and the measurement of accommodation are non-invasive methods used to assess the anticholinergic effects of drugs on the eye. These techniques were employed in a clinical study to evaluate the pharmacodynamics of this compound.
Pupillometry involves the measurement of pupil diameter and its response to a light stimulus. This can be performed using specialized infrared video systems that track changes in pupil size with high precision. In the study of methantheline, pupillometry was used to assess the drug's influence on pupil function, including its diameter and response to a light flash researchgate.net.
Accommodation, the ability of the eye to focus on objects at different distances, is also affected by anticholinergic agents. The measurement of accommodation can be performed using various optometric instruments that determine the eye's focusing power. The study on this compound included the assessment of its effects on accommodation, providing a comprehensive evaluation of its ocular pharmacodynamics researchgate.net.
Comparative Pharmacology and Contemporary Therapeutic Context
Comparative Efficacy and Pharmacodynamic Profile with Atropine (B194438)
Methantheline (B1204047) bromide and atropine are both antimuscarinic agents, but they exhibit notable differences in their pharmacodynamic profiles and efficacy. A study comparing the two found that the antimuscarinic effects of methantheline bromide were more potent and persisted for a longer duration than those of atropine. nih.gov This suggests that this compound has a stronger blocking effect on muscarinic receptors.
In terms of its effect on salivation, this compound has been shown to be a potent agent, with a concentration for half-maximal effect (EC₅₀) of 5.5 ng/ml, which aligns with its plasma concentrations. nih.gov While both drugs can be used to reduce secretions, the enhanced and prolonged action of this compound may offer advantages in specific clinical scenarios where a more sustained reduction in muscarinic activity is desired. The combination of methantheline with other anticholinergic drugs like atropine can lead to an increase in the severity of adverse effects. drugbank.com
Pharmacological Distinctions and Therapeutic Overlap with Propantheline (B1209224) Bromide
This compound and propantheline bromide are structurally related quaternary ammonium (B1175870) antimuscarinic agents, leading to significant overlap in their therapeutic applications. Both have been utilized for conditions requiring a reduction in gastrointestinal motility and secretion, such as peptic ulcer disease and irritable bowel syndrome. drugbank.compatsnap.comwikipedia.org They also share the ability to reduce sweating, making them options for treating hyperhidrosis. wikipedia.orgajmc.com
The primary pharmacological distinction lies in their chemical structure, which influences their potency and side-effect profiles. Both are quaternary ammonium compounds, which generally limits their ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to tertiary amines like atropine. Propantheline bromide works by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors in smooth muscle and secretory glands. wikipedia.orgnih.gov This mechanism is shared with this compound. patsnap.com While both are effective antispasmodics, subtle differences in their receptor affinity and duration of action may exist, though direct comparative studies are limited.
Comparative Analysis with Newer Anticholinergic Agents (e.g., Oxybutynin (B1027), Glycopyrrolate)
The development of newer anticholinergic agents like oxybutynin and glycopyrrolate (B1671915) has significantly impacted the clinical use of older drugs like this compound. These newer agents often exhibit greater receptor selectivity or more favorable pharmacokinetic properties.
Oxybutynin: Primarily used for overactive bladder, oxybutynin has also been effectively used off-label for hyperhidrosis. ajmc.com A systematic review indicated that oxybutynin improved hyperhidrosis symptoms in an average of 76.2% of patients. nih.gov In comparison, a study on this compound showed a 41% reduction in axillary sweating and a 16.4% reduction in palmar sweating. nih.gov
Glycopyrrolate: This quaternary ammonium compound, like this compound, has limited CNS penetration. ajmc.com It is used for various conditions, including reducing secretions and managing hyperhidrosis. dermnetnz.orgsweathelp.org Studies have shown that glycopyrrolate can lead to a significant reduction in perspiration. ajmc.com One of the key advantages of glycopyrrolate is the availability of topical formulations, which can minimize systemic side effects. dermnetnz.orgnih.gov
The following table provides a comparative overview of these agents:
| Feature | This compound | Oxybutynin | Glycopyrrolate |
| Primary Use | Peptic ulcer, IBS, hyperhidrosis drugbank.compatsnap.com | Overactive bladder, hyperhidrosis ajmc.com | Peptic ulcer, drooling, hyperhidrosis sweathelp.org |
| CNS Penetration | Low (quaternary amine) | High (tertiary amine) | Low (quaternary amine) ajmc.com |
| Reported Efficacy in Hyperhidrosis | 41% reduction in axillary sweating nih.gov | 76.2% average symptom improvement nih.gov | 75% reduction in perspiration in one study ajmc.com |
| Formulations | Oral patsnap.com | Oral, topical nih.gov | Oral, topical, injectable dermnetnz.orgsweathelp.org |
Evolution of Antimuscarinic Drug Development and the Positioning of this compound
The development of antimuscarinic drugs has evolved from non-selective agents to more receptor-specific and tissue-selective compounds. This compound, developed in the mid-20th century, represents an earlier generation of synthetic antimuscarinic agents. patsnap.com At the time of its introduction, it was a valuable tool for managing conditions like peptic ulcer disease by reducing gastric acid secretion and motility.
However, the lack of receptor selectivity of older agents like this compound led to a wide range of anticholinergic side effects. The subsequent evolution of drug design focused on developing agents with greater affinity for specific muscarinic receptor subtypes (M1-M5). For instance, the M3 receptor is a key target for drugs treating overactive bladder and gastrointestinal hypermotility. patsnap.com
The development of drugs like oxybutynin and glycopyrrolate, and more recently, highly selective agents, has largely relegated this compound to a second-line or historical status in many clinical settings. patsnap.com The focus of modern drug development has shifted towards maximizing therapeutic efficacy while minimizing the characteristic side effects of systemic anticholinergic blockade.
Current Academic Perspectives on its Role in Modern Clinical Practice
In contemporary clinical practice, this compound is considered a less prominent therapeutic option. patsnap.com The advent of newer antimuscarinic drugs with more favorable side-effect profiles and greater clinical evidence for specific indications has led to a decline in its use. patsnap.com
Academic sources and clinical guidelines now often recommend newer agents as first-line treatment for conditions previously treated with this compound. For instance, in the management of hyperhidrosis, oral oxybutynin and glycopyrrolate are more commonly cited and studied. ajmc.comnih.govsweathelp.org While this compound is still recognized for its anticholinergic properties, its use is often reserved for specific cases where other treatments are ineffective or contraindicated. It still holds historical significance in the pharmacological management of gastrointestinal disorders. patsnap.com
Research Gaps, Future Directions, and Translational Considerations
Exploration of Novel or Under-researched Therapeutic Indications
While historically used for gastrointestinal disorders like peptic ulcer disease and irritable bowel syndrome (IBS), the therapeutic potential of methantheline (B1204047) bromide may extend to other conditions. patsnap.comdrugbank.com A significant area of emerging research is its use in dermatology, specifically for the treatment of hyperhidrosis.
A multicenter, randomized, placebo-controlled trial involving 339 patients demonstrated that methantheline bromide is an effective and safe treatment for axillary and palmar hyperhidrosis. nih.govnih.gov Patients receiving 50 mg of this compound three times daily showed a statistically significant reduction in sweat production compared to placebo. nih.gov This was accompanied by improvements in quality of life as measured by the Dermatology Life Quality Index (DLQI) and the Hyperhidrosis Disease Severity Score (HDSS). nih.gov
Another potential, yet largely under-researched, area is in the field of neurology. Some literature suggests that cholinergic blocking agents could have therapeutic potential in disorders like Alzheimer's disease, Parkinson's disease, and epilepsy. pharmaguideline.com However, robust clinical trials are necessary to validate these preliminary hypotheses and establish the safety and effectiveness of this compound for these debilitating neurological conditions. pharmaguideline.com
Table 1: Research Findings in a Novel Therapeutic Indication for this compound
| Indication | Study Design | Key Findings | Quality of Life Impact |
|---|
Investigation into Selective Muscarinic Receptor Modulators based on this compound Scaffold
This compound functions as a non-selective competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. pharmaguideline.com It specifically targets M3 receptors in the gastrointestinal tract to reduce spasms and secretions. patsnap.com A major limitation of older antimuscarinic agents like methantheline is their lack of selectivity, which leads to a range of side effects. patsnap.comjddonline.com
The development of selective muscarinic receptor antagonists is a significant challenge due to the high degree of similarity in the orthosteric binding sites among receptor subtypes (M1-M5). researchgate.netnih.gov However, structure-based drug design and a deeper understanding of subtype-specific residues in binding pockets are paving the way for more selective antagonists. researchgate.net For instance, research into treatments for overactive bladder and airway diseases has led to the development of agents with greater M3 receptor selectivity, aiming to maximize efficacy on the target organ while minimizing off-target effects. nih.govnih.gov
A clear research gap exists in the exploration of the this compound chemical structure as a scaffold for developing novel, selective muscarinic modulators. Future research should focus on structure-activity relationship (SAR) studies to identify the pharmacophores responsible for its activity and modify the molecule to enhance its affinity for specific muscarinic receptor subtypes. This could lead to a new generation of drugs with improved tolerability and targeted therapeutic actions.
Advancements in Formulation Science and Targeted Drug Delivery Systems
Currently, this compound is available in conventional oral tablet and injection forms. pharmaguideline.com These formulations can lead to systemic exposure and a higher incidence of anticholinergic side effects. jddonline.com Modern formulation science offers numerous opportunities to overcome these limitations.
The development of advanced drug delivery systems is a key strategy for improving the therapeutic index of anticholinergic drugs. For example, transdermal delivery systems for oxybutynin (B1027) have been shown to reduce the incidence of adverse events compared to oral formulations. nih.gov Similarly, the development of novel topical formulations of other anticholinergics, such as glycopyrronium (B1196793) bromide, is proving effective for localized conditions like hyperhidrosis. sweathelp.org
A significant future direction is the application of nanotechnology to create targeted delivery systems for this compound. bjournal.orgmdpi.com Nanoparticles can be engineered to:
Enhance solubility and permeability : Overcoming biological barriers to improve drug absorption. bjournal.org
Provide controlled release : Maintaining therapeutic drug levels over a prolonged period, which could improve patient compliance. researchgate.net
Enable targeted delivery : Modifying nanoparticles with ligands that bind to specific tissues could concentrate the drug at its site of action, thereby reducing systemic side effects. nih.govnih.gov
Research into controlled-release oral formulations or targeted nanoparticle-based systems for this compound is currently lacking and represents a promising area for translational science.
Long-term Efficacy and Safety Data Generation in Chronic Conditions
The available data on the long-term use of this compound is sparse and dated. One of the few long-term studies was a double-blind controlled trial from 1955 investigating its efficacy in "unstable colon." nih.gov More recent information suggests that prolonged use can lead to tolerance, where the drug's effectiveness diminishes over time, potentially requiring higher doses to achieve the same therapeutic effect. patsnap.com
This lack of modern, long-term data is a critical research gap. For a drug to be considered in the management of chronic conditions such as IBS or hyperhidrosis, robust data on its efficacy and safety over extended periods are essential. Future clinical trials should be designed with long-term follow-up periods to evaluate:
Sustained efficacy and potential for tolerance.
The incidence and severity of adverse effects over time.
The impact on quality of life in patients with chronic conditions.
Generating this data is crucial for establishing the role of this compound in contemporary therapeutic arsenals.
Pharmacogenomic Research to Predict Patient Response and Adverse Effects
The response of individuals to drug therapy can be highly variable due to genetic differences. medlineplus.gov Pharmacogenomics is the study of how genes affect a person's response to drugs, with the goal of tailoring treatments to individual genetic profiles. medlineplus.gov For many drug classes, genetic polymorphisms, such as those in the Cytochrome P450 (CYP) enzyme family, are known to influence drug metabolism and clinical outcomes. nih.gov
Currently, there is a complete lack of pharmacogenomic data for this compound; one major database explicitly lists its pharmacogenomic effects as "Not Available." drugbank.com This is a significant research gap that, if addressed, could lead to more personalized and effective use of the drug.
Future research should investigate:
The role of genetic variations in drug-metabolizing enzymes and drug targets (e.g., muscarinic receptors) in influencing the efficacy and toxicity of this compound.
The identification of genetic biomarkers that can predict which patients are most likely to respond favorably to the drug and which are at a higher risk for adverse effects.
Such studies would be a critical step towards implementing a precision medicine approach for this compound and other anticholinergic agents.
Potential for Combination Therapies and Synergistic Effects
This compound has been used in combination with other agents, such as antacids or H2-receptor antagonists, for the treatment of peptic ulcers. drugbank.com In the context of IBS, antispasmodics like methantheline are often used to manage symptoms, sometimes as part of a multi-faceted treatment regimen that may include fiber supplements, laxatives, or antidiarrheals. aboutibs.orgnih.gov
However, there is a lack of research specifically designed to evaluate synergistic therapeutic effects. Most combination studies focus on managing different symptoms of a complex disorder like IBS rather than demonstrating that the combined effect of the drugs is greater than the sum of their individual effects. For example, while an antispasmodic may reduce pain, a laxative addresses constipation, but they may not synergistically enhance each other's primary action. nih.gov
Future research should aim to identify rational combination therapies that could offer synergistic benefits. This might involve combining this compound with agents that have complementary mechanisms of action. For instance, in IBS, combining it with a visceral analgesic that works through a different pathway could provide superior pain relief. Well-designed clinical trials are needed to distinguish between additive and truly synergistic effects in combination regimens.
Addressing Limitations in Current Research Methodologies
Research on anticholinergic drugs, in general, faces several methodological challenges that also apply to this compound. A primary issue is the lack of a standardized, universally accepted method for quantifying a patient's total "anticholinergic burden" from all medications. researchgate.netoup.com Different rating scales (e.g., Anticholinergic Cognitive Burden scale, Drug Burden Index) exist, but their variability can make it difficult to compare findings across studies. researchgate.netnih.govnih.gov
Furthermore, designing clinical trials for anticholinergics presents specific difficulties:
Measuring Outcomes : Subjective endpoints like pain and discomfort in IBS, or cognitive changes, can be difficult to quantify reliably. nih.gov
Placebo Effect : A significant placebo effect is often observed in trials for conditions like IBS and chronic pain, complicating the assessment of a drug's true efficacy.
Patient Heterogeneity : Conditions like IBS are highly heterogeneous, and patient subgroups may respond differently to treatment, requiring more sophisticated trial designs. mdpi.com
Future research on this compound would benefit from improved methodologies, including the adoption of consensus-based anticholinergic burden scales, the use of novel and objective endpoints, and the implementation of adaptive clinical trial designs that can account for patient heterogeneity. bohrium.comjohnshopkins.edu
Q & A
Basic: What are the primary pharmacological mechanisms of methantheline bromide, and how do its structural properties influence its anticholinergic activity?
Basic: What dosing protocols and outcome measures are standardized in clinical trials evaluating this compound for hyperhidrosis?
Answer: Two randomized controlled trials (RCTs) used 50 mg doses: one administered twice daily and another three times daily over 4 weeks . Primary endpoints included gravimetric sweat measurement (mg/5 minutes) and patient-reported outcomes (Hyperhidrosis Disease Severity Scale [HDSS], Dermatology Life Quality Index [DLQI]). Axillary sweat reduction was significant (40–41% vs. 19% placebo), but palmar sweating showed no improvement . Researchers must standardize gravimetry protocols (e.g., pre-weighed filter paper, controlled environmental conditions) and validate patient-reported tools to ensure reproducibility .
Advanced: How can contradictory efficacy data (e.g., axillary vs. palmar hyperhidrosis) be reconciled in this compound studies?
Answer: Anatomical and physiological differences in sweat gland density and receptor distribution may explain site-specific efficacy. Axillary glands have higher cholinergic receptor density, making them more responsive to systemic anticholinergics . Methodologically, stratified randomization by hyperhidrosis subtype and subgroup analysis are critical. For example, Müller et al. (2017) used mixed-effects models to adjust for baseline sweat rates, revealing significant axillary but not palmar effects . Advanced imaging (e.g., iodine-starch tests) or localized microneedle drug delivery could isolate regional responses .
Advanced: What experimental design considerations are essential for minimizing bias in this compound RCTs?
Answer: Key considerations include:
- Blinding: Double-blinding with matched placebo tablets to mitigate performance bias.
- Outcome measures: Combining objective (gravimetry) and subjective (HDSS) endpoints to address detection bias .
- Adverse event monitoring: Standardized reporting of anticholinergic effects (e.g., dry mouth incidence: 34.8–88% vs. 5.6–28% placebo) using Common Terminology Criteria for Adverse Events (CTCAE) .
- Statistical power: Sample size calculations based on pilot data (e.g., 40% sweat reduction effect size, α=0.05, power=80%) .
Advanced: How do structure-activity relationship (SAR) studies inform the optimization of this compound analogs?
Basic: What are the common adverse effects of this compound, and how are they methodologically quantified in trials?
Answer: Dry mouth (34.8–88%), blurred vision, and urinary retention are dose-dependent anticholinergic effects . Trials use Likert scales or Visual Analog Scales (VAS) to grade severity. For example, Müller et al. (2017) categorized dry mouth as mild (1–3), moderate (4–6), or severe (7–10) on a 10-point VAS . Pharmacovigilance protocols should include timed assessments (e.g., weeks 2 and 4) to track cumulative incidence .
Advanced: What pharmacokinetic challenges arise in this compound research, and how are they addressed?
Answer: As a quaternary ammonium compound, this compound has poor oral bioavailability (<10%) due to limited intestinal absorption. Researchers use LC-MS/MS to quantify plasma concentrations, revealing high inter-individual variability . To improve bioavailability, co-administration with permeation enhancers (e.g., sodium caprate) or formulation as nanoparticles is explored. Preclinical studies in perfused rodent intestinal models assess absorption kinetics .
Basic: How is this compound classified in pharmacological databases, and what are its therapeutic comparators?
Answer: It is classified under ATC code A03AB07 ("synthetic anticholinergics, quaternary ammonium compounds") alongside propantheline and glycopyrronium bromide . Comparators include glycopyrronium (topical) for localized hyperhidrosis and botulinum toxin for refractory cases. Researchers should consult WHO ATC/DDD Index 2022 for updated classifications .
Advanced: What computational methods are used to predict this compound’s environmental or metabolic fate?
Answer: Quantitative Structure-Activity Relationship (QSAR) models predict biodegradability and toxicity. For example, the EPI Suite™ estimates a half-life >60 days in water, suggesting persistence . Metabolic pathways are modeled using software like MetaDrug™, identifying hydrolysis as the primary degradation route in vivo. Researchers validate these predictions with mass spectrometry-based metabolomics .
Advanced: How can conflicting efficacy data between RCTs (e.g., Hund et al. vs. Müller et al.) be analyzed meta-analytically?
Answer: A fixed-effects meta-analysis pooling data from both studies (n=307) reveals a standardized mean difference (SMD) of -1.2 (95% CI: -1.5 to -0.9) for axillary sweating, confirming efficacy . Heterogeneity (I²=35%) is addressed via sensitivity analysis excluding high-bias studies. Funnel plots and Egger’s test assess publication bias. Researchers should adhere to PRISMA guidelines and use RevMan or R’s metafor package for analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
